4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by a thieno[2,3-d]pyrimidine core with a piperazine moiety attached at the 4-position. Its molecular formula is C10H12N4S, and it has a molecular weight of 220.29 g/mol .
Mechanism of Action
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors ofPhosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might act as an inhibitor of pi3k . This inhibition could potentially disrupt the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical pathway in cell regulation and survival. It plays a significant role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . By inhibiting PI3K, 4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine could potentially affect these processes, leading to a decrease in tumor growth and survival .
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased tumor growth and survival by disrupting the pi3k/akt signaling pathway .
Biochemical Analysis
Biochemical Properties
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are essential for cell signaling and regulation . The compound’s interaction with these kinases can modulate cellular processes such as growth, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways . Additionally, it can induce apoptosis in cancer cells, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of protein kinases, binding to the active site and preventing substrate phosphorylation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. The compound’s ability to modulate enzyme activity makes it a promising candidate for therapeutic development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its biotransformation and elimination . The compound’s metabolites can also interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. . The reaction conditions often require heating and the use of solvents such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The piperazine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of the compound.
Scientific Research Applications
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine: This compound has a similar structure but differs in the position of the thieno ring fusion.
4-(Piperazin-1-yl)thieno[3,4-d]pyrimidine: Another isomer with a different ring fusion pattern.
Uniqueness
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific ring fusion and the presence of the piperazine moiety, which imparts distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14/h1,6-7,11H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGUINASBGDWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274071 | |
Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-48-0 | |
Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373356-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Piperazinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{thieno[2,3-d]pyrimidin-4-yl}piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Piperazin-1-ylthieno[2,3-d]pyrimidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PG3ZF4BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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